
Doxylamine N-Oxide Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxylamine N-Oxide Dihydrochloride is a compound with the molecular formula C17H22N2O2·2HCl and a molecular weight of 359.29 g/mol . It is a derivative of doxylamine, an antihistamine commonly used to treat allergies and insomnia . This compound is often used as a reference standard in pharmaceutical testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doxylamine N-Oxide Dihydrochloride typically involves the oxidation of doxylamine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids . The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the amine group to the N-oxide form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Doxylamine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of doxylamine to its N-oxide form.
Reduction: The N-oxide group can be reduced back to the amine form under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include the parent amine (doxylamine) and various substituted derivatives depending on the reaction conditions .
Applications De Recherche Scientifique
Doxylamine N-Oxide Dihydrochloride is used in various scientific research applications:
Pharmaceutical Testing: As a reference standard for the development and validation of analytical methods.
Biological Studies: Investigating the metabolism and pharmacokinetics of doxylamine and its derivatives.
Medicinal Chemistry: Exploring the structure-activity relationship of antihistamines.
Industrial Applications: Used in the quality control of pharmaceutical products.
Mécanisme D'action
Doxylamine N-Oxide Dihydrochloride exerts its effects by competitively inhibiting histamine at H1 receptors . This inhibition prevents the typical allergic response mediated by histamine. Additionally, it has sedative and anticholinergic effects, which contribute to its use as a sleep aid . The compound’s molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxylamine Succinate: Another derivative of doxylamine used primarily as a sleep aid and in combination with pyridoxine for treating morning sickness.
Diphenhydramine: An antihistamine with similar sedative properties.
Chlorpheniramine: Another first-generation antihistamine with less pronounced sedative effects.
Uniqueness
Doxylamine N-Oxide Dihydrochloride is unique due to its specific N-oxide functional group, which imparts distinct chemical properties and reactivity compared to other doxylamine derivatives . This uniqueness makes it valuable in analytical and medicinal chemistry research .
Propriétés
Formule moléculaire |
C17H24Cl2N2O2 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C17H22N2O2.2ClH/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20;;/h4-12H,13-14H2,1-3H3;2*1H |
Clé InChI |
MLQXMTNRNQFUBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
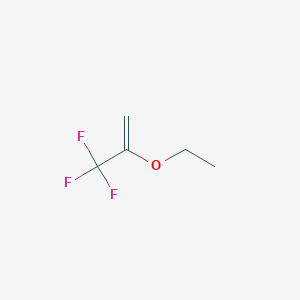
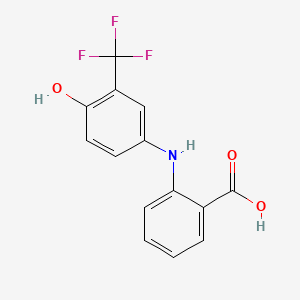
![5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)
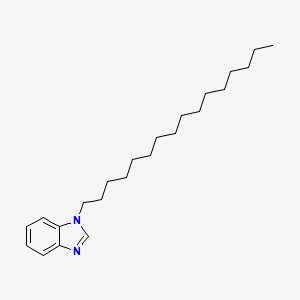

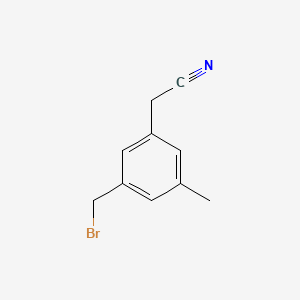
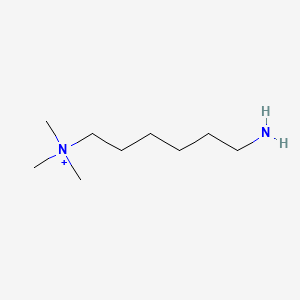
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
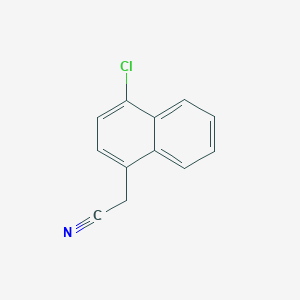
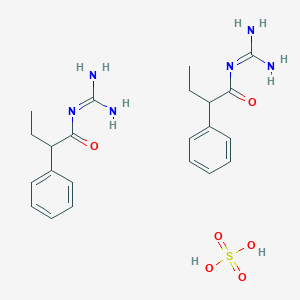

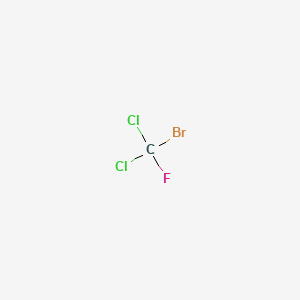
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)
